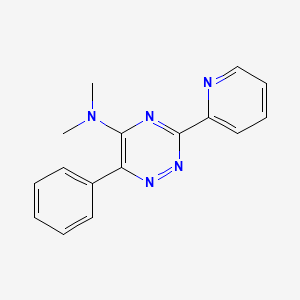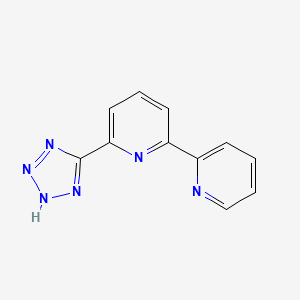![molecular formula C30H18N8O2 B3160549 1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene CAS No. 866117-19-3](/img/structure/B3160549.png)
1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene
Vue d'ensemble
Description
1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene is a chemical compound with the CAS number 866117-19-3 . It belongs to the class of substituted benzene compounds and is composed of two 2,2’-bipyridine groups and two 1,3,4-oxadiazo-5-yl groups .
Synthesis Analysis
The synthesis of this compound involves classical organic reactions. For instance, asymmetric hydrogen-bond acceptors of 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives have been synthesized through Witting-Horner and Sonogashira cross-coupling reactions . Further studies on its synthesis and spectral properties would be valuable.
Molecular Structure Analysis
The X-ray analysis of related compounds reveals interesting structural features. For example, the Zn(II)-based coordination polymer derived from 1,3-bis(4’-carboxylatophenoxy)benzene exhibits a 2D supramolecular framework built by hydrogen bonds and packing interactions . Investigating the crystal structure of 1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene would provide insights into its arrangement and bonding.
Chemical Reactions Analysis
While specific reactions involving this compound are not widely documented, it’s essential to explore its reactivity. Investigating its behavior in various reaction conditions, such as photocatalysis , could uncover novel applications .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) 1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene has been utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). For instance, the material, when used as a hole-blocking layer in LEDs, enhances the device's efficiency. The electroluminescence spectra indicate that light is emitted primarily from the MEH−PPV layer, highlighting its role in improving device performance (Wang et al., 2001).
Liquid Crystal Properties The liquid crystal properties of compounds containing 1,3-bis(1,3,4-oxadiazol-2-yl)benzene have been extensively studied. Research has shown that these compounds, characterized using techniques like polarizing optical microscopy and X-ray diffraction, exhibit unique liquid crystalline behaviors. This is significant for understanding their potential applications in display technologies and other areas (Mabrouki et al., 2020).
Photoluminescence and Electrochemical Properties Studies on photoluminescence and electrochemical properties of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes have revealed interesting aspects relevant to optoelectronics. Research demonstrates that these compounds exhibit strong absorption in UV–Vis spectra and show potential in applications like light-emitting materials and sensors (Li et al., 2013).
Anion Transport Applications Some derivatives of 1,3-bis(benzimidazol-2-yl)benzene, which bear similarities to 1,3-bis(1,3,4-oxadiazol-2-yl)benzene, have shown potential in anion transport. Modifications to these compounds can lead to a significant increase in their activity, which is essential for understanding ion transport mechanisms in biological systems (Peng et al., 2016).
Electrophosphorescence in OLEDs Further research has shown that 1,3-bis[2-(2,2'-bipyridin-6-yl)-1,3,4-oxadiazo-5-yl]benzene can enhance the electrophosphorescence and efficiency in red OLEDs. This compound, when used as a cleaving layer in the device, contributes to a considerable increase in luminance and current efficiency. This finding is vital for the development of more efficient and brighter OLEDs (Chen et al., 2011).
Propriétés
IUPAC Name |
2-(6-pyridin-2-ylpyridin-2-yl)-5-[3-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N8O2/c1-3-16-31-21(10-1)23-12-6-14-25(33-23)29-37-35-27(39-29)19-8-5-9-20(18-19)28-36-38-30(40-28)26-15-7-13-24(34-26)22-11-2-4-17-32-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXMXYEAGYOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=NN=C(O5)C6=CC=CC(=N6)C7=CC=CC=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731556 | |
| Record name | 6,6'-[1,3-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]di(2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866117-19-3 | |
| Record name | 6,6'-[1,3-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]di(2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3160466.png)

![(4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine](/img/structure/B3160476.png)
![Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B3160491.png)
![N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B3160493.png)
![7-Methyl-5-(trifluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B3160497.png)
![Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3160508.png)

![N-(2-methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B3160522.png)


![4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3160551.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B3160562.png)
![N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine](/img/structure/B3160565.png)